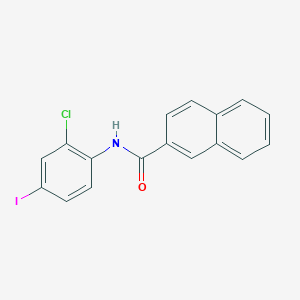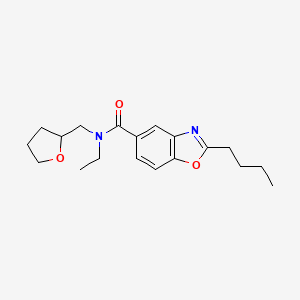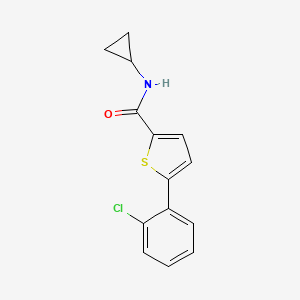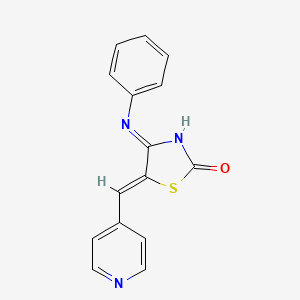
4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-one, also known as PFT-α, is a small molecule inhibitor that selectively inhibits the activity of p53 transcriptional activity. PFT-α has been shown to have potential therapeutic applications in cancer treatment due to its ability to suppress the growth of cancer cells.
作用机制
4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα selectively inhibits the transcriptional activity of p53 by binding to its transcriptional activation domain. This prevents the activation of downstream target genes involved in cell cycle arrest and apoptosis. This compoundα has also been shown to inhibit the interaction between p53 and MDM2, which leads to the stabilization of p53 and increased transcriptional activity.
Biochemical and Physiological Effects
This compoundα has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. This compoundα has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα in lab experiments is its specificity for p53 transcriptional activity. This allows for the selective inhibition of p53 without affecting other cellular processes. However, one limitation of using this compoundα is its potential toxicity. This compoundα has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα. One area of research is the development of this compoundα analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of this compoundα in combination with other cancer therapies to improve treatment outcomes. Additionally, this compoundα could be studied for its potential use in other diseases such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, this compoundα is a small molecule inhibitor that selectively inhibits the activity of p53 transcriptional activity. It has potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other diseases. This compoundα has been extensively studied in scientific research and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成方法
The synthesis method of 4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα involves the reaction of 2-aminothiazole and pyridine-4-carboxaldehyde in the presence of aniline. The reaction is carried out in anhydrous ethanol and the product is purified through recrystallization. The yield of this compoundα is around 60-70% and the purity is confirmed through NMR and HPLC analysis.
科学研究应用
4-anilino-5-(4-pyridinylmethylene)-1,3-thiazol-2(5H)-oneα has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compoundα has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, this compoundα has been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(5Z)-4-phenylimino-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c19-15-18-14(17-12-4-2-1-3-5-12)13(20-15)10-11-6-8-16-9-7-11/h1-10H,(H,17,18,19)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGJPSBCMPAOGP-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=NC=C3)SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2/C(=C/C3=CC=NC=C3)/SC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)
![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
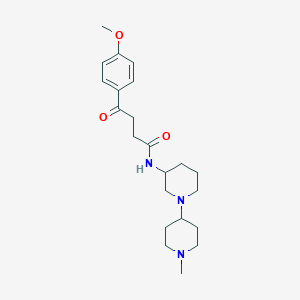
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
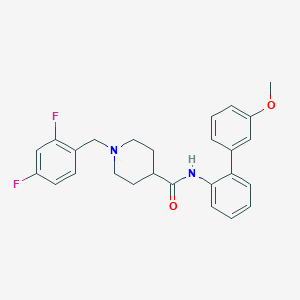
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![7-bromo-2-(4-nitrobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6004412.png)
